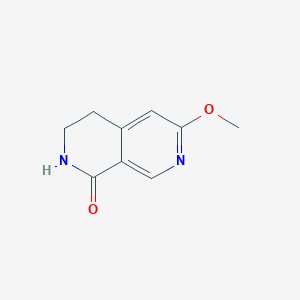
Tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of pyridine, featuring a chloro substituent at the 5-position, a formyl group at the 4-position, and a tert-butyl carbamate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate typically involves multi-step organic reactions. One common method starts with the chlorination of a pyridine derivative, followed by formylation and subsequent introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) for chlorination, and formylation can be achieved using reagents like Vilsmeier-Haack reagent. The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 5-chloro-4-carboxypyridin-2-ylcarbamate.
Reduction: 5-chloro-4-hydroxymethylpyridin-2-ylcarbamate.
Substitution: Various substituted pyridin-2-ylcarbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the chloro and carbamate groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate: Similar structure but with the formyl group at the 3-position.
Tert-butyl 5-chloropyridin-2-ylcarbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Tert-butyl 4-formylpyridin-2-ylcarbamate: Similar structure but without the chloro substituent.
Uniqueness
Tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate is unique due to the presence of both the chloro and formyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-4-formylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) |
InChI Key |
IJIZQWQPJUGVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


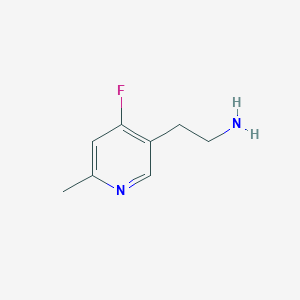
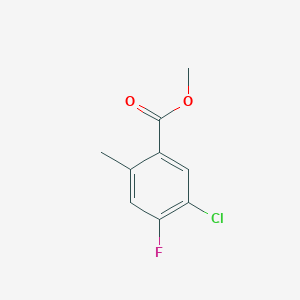

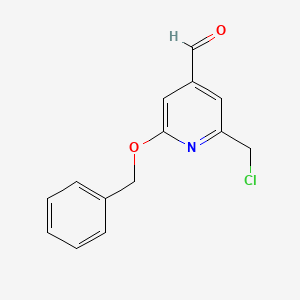
![12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoic acid](/img/structure/B14858570.png)
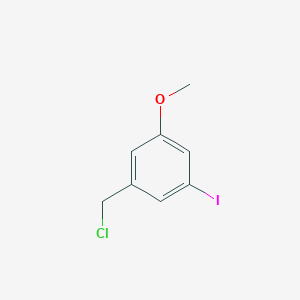
![(8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14858582.png)
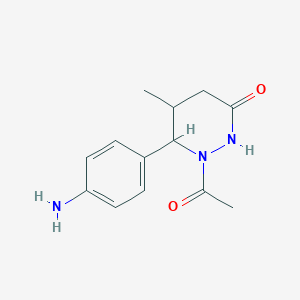
![3-[1-(4-bromophenyl)-1H-1,2,3,4-tetraazol-5-yl]-1,1,1-trifluoro-4-morpholinobut-3-en-2-one](/img/structure/B14858594.png)
![5-Methyl-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1(9),2,4-trien-8-one](/img/structure/B14858596.png)
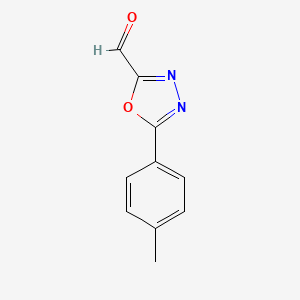
![3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one](/img/structure/B14858605.png)
![N-[2-(Acetylamino)-6-(chloromethyl)pyridin-4-YL]acetamide](/img/structure/B14858610.png)
